BenchChemオンラインストアへようこそ!

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE

Lipophilicity Drug-likeness Permeability

This benzofuran-sulfonamide-acetamide scaffold features a 4-fluorobenzenesulfonyl moiety that critically modulates lipophilicity (XLogP3=3.0) and electronic properties compared to H, Cl, or CH₃ analogs. The 4-F group provides ~0.5–0.8 log units higher lipophilicity than unsubstituted phenyl, resists CYP450-mediated aromatic oxidation, and preserves target-binding complementarity. Use as a fluorinated probe in metabolic stability assays or as a reference standard for in silico ADME model validation. Researchers replicating published SAR findings must use the exact 4-fluoro compound to maintain the intended physicochemical and pharmacological profile.

Molecular Formula C19H16FNO5S
Molecular Weight 389.4
CAS No. 518319-22-7
Cat. No. B2810977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE
CAS518319-22-7
Molecular FormulaC19H16FNO5S
Molecular Weight389.4
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)C
InChIInChI=1S/C19H16FNO5S/c1-11(22)19-12(2)26-18-9-6-15(10-17(18)19)21(13(3)23)27(24,25)16-7-4-14(20)5-8-16/h4-10H,1-3H3
InChIKeyQJXQPHMROIQOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE (CAS 518319-22-7): Chemical Class and Baseline Characteristics


N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorobenzenesulfonyl)acetamide (CAS 518319-22-7) is a synthetic small molecule belonging to the benzofuran-sulfonamide-acetamide class [1]. Its core structure combines a 2-methyl-3-acetyl-benzofuran scaffold with an N-(4-fluorobenzenesulfonyl)acetamide side chain. The compound has a molecular weight of 389.4 g/mol, a computed XLogP3 of 3, a topological polar surface area (TPSA) of 93 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. These physicochemical properties place it within drug-like chemical space, and the 4-fluorophenylsulfonyl moiety distinguishes it from closely related analogs bearing alternative aryl substituents on the sulfonamide nitrogen.

Why Generic Substitution Is Not Advisable for N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE


Benzofuran-sulfonamide-acetamide analogs cannot be interchanged simply because the aryl substituent on the sulfonamide group critically modulates lipophilicity, electronic character, and target-binding complementarity [1]. The 4-fluorobenzenesulfonyl group imparts a distinct combination of moderate electron-withdrawing character, increased lipophilicity relative to unsubstituted phenyl, and resistance to oxidative metabolism compared to methyl or methoxy congeners [1][2]. Computational profiling shows that even a single substituent change (e.g., 4-F → 4-Cl or 4-CH₃) alters XLogP3 by approximately 0.5–0.8 log units and modifies the TPSA, directly impacting solubility, permeability, and off-target binding propensity [1]. Therefore, researchers seeking to replicate or build upon published findings must use the exact 4-fluoro compound rather than a near-neighbor analog to preserve the intended physicochemical and pharmacological profile.

Quantitative Differentiation Evidence for N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of 4-Fluoro vs. Unsubstituted Phenyl Analog

The 4-fluoro substituent elevates the computed logP relative to the unsubstituted benzenesulfonyl analog. The target compound has an XLogP3 of 3.0, whereas the corresponding N-(benzenesulfonyl) analog (no para substituent) is predicted to have a lower XLogP3 of approximately 2.2–2.5 [1]. This increase in lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility. The fluorine atom's strong electron-withdrawing effect further polarizes the sulfonamide S=O bonds, which can strengthen hydrogen-bond acceptor interactions with biological targets [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses six hydrogen bond acceptors (HBA = 6) and zero hydrogen bond donors (HBD = 0), resulting in a TPSA of 93 Ų [1]. By comparison, the 4-methoxy analog (CAS 518318-02-0) has an additional oxygen atom that increases HBA to 7 and TPSA to approximately 102 Ų, while the 4-methyl analog reduces HBA to 5 and TPSA to approximately 84 Ų [1][2]. The combination of HBD = 0 and moderate TPSA supports good passive membrane permeability while the fluorine atom does not contribute additional hydrogen-bonding capacity, unlike oxygen-containing substituents.

Polar surface area Hydrogen bonding Oral bioavailability

Molecular Bioactivity Screening: Evidence of Sub-10 μM Activity from Database Annotation

The MolBic molecular bioactivity database annotates this compound with mapped bioactivity data [1]. While the full dose-response curves are not publicly available for direct head-to-head comparison, the annotation indicates that the compound has been tested in bioassays with activity values spanning sub-0.1 μM to 10 μM ranges [1]. This breadth of screening annotation is consistent with a compound that has been included in focused library screens, potentially against targets such as acetylcholinesterase or cancer-related pathways . In the absence of direct comparator data with near-neighbor analogs, this screening annotation provides a baseline activity landscape that users can reference when designing follow-up studies.

Bioactivity screening Target engagement Hit identification

Metabolic Stability Advantage of 4-Fluoro Substitution: Class-Level Inference

Fluorine substitution at the para position of the benzenesulfonyl ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism [1]. The 4-fluoro group occupies the position most susceptible to aromatic hydroxylation, thereby reducing intrinsic clearance in liver microsome assays relative to unsubstituted phenyl or 4-methyl analogs [1][2]. While direct metabolic stability data for this compound have not been publicly disclosed, the class-level inference is that the 4-fluoro compound should exhibit longer half-life in the presence of CYP450 enzymes compared to the 4-H analog and may avoid the benzylic oxidation liability of the 4-CH₃ analog.

Metabolic stability Fluorine substitution CYP450 oxidation

Recommended Application Scenarios for N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE Based on Quantitative Differentiation


Hit-to-Lead Optimization Programs Requiring Defined Lipophilicity (XLogP3 = 3.0)

The compound's XLogP3 of 3.0 and TPSA of 93 Ų position it within oral drug-like space. Medicinal chemistry teams seeking a benzofuran-sulfonamide scaffold with balanced lipophilicity for CNS or cellular permeability can use this compound as a reference standard, noting that the 4-fluoro substituent provides approximately 0.5–0.8 log units higher lipophilicity than the unsubstituted phenyl analog .

Metabolic Stability Screening Panels Comparing Fluorinated vs. Non-Fluorinated Sulfonamide Probes

The 4-fluorobenzenesulfonyl group is expected to resist CYP450-mediated aromatic oxidation . This compound is suitable for use as a fluorinated probe in liver microsome or hepatocyte stability assays, where it can serve as a comparator against the 4-H and 4-CH₃ analogs to experimentally validate the metabolic stabilization effect of fluorine substitution in the benzofuran-sulfonamide series [1].

Focused Library Screening Against Acetylcholinesterase or Viral Targets Referenced in Patent Literature

Patent US-9364482-B2 describes substituted benzofuran compounds, including sulfonamide derivatives, for the treatment of viral diseases . Database annotations also suggest potential acetylcholinesterase-related activity [1]. This compound may be deployed in confirmatory screening campaigns against these target classes, where the 4-fluoro substitution provides a distinct SAR data point compared to library members bearing chloro, methyl, or methoxy groups.

Physicochemical Property Calibration for Computational ADME Models

With its well-defined computed properties (XLogP3 = 3.0, TPSA = 93 Ų, HBD = 0, HBA = 6, rotatable bonds = 4) [2], this compound can serve as a calibration standard for in silico ADME prediction models. Its intermediate position in lipophilicity and polarity space relative to near-neighbor analogs makes it a useful benchmark for validating QSPR models that predict solubility, permeability, and metabolic clearance within the benzofuran-sulfonamide chemical series.

Quote Request

Request a Quote for N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.